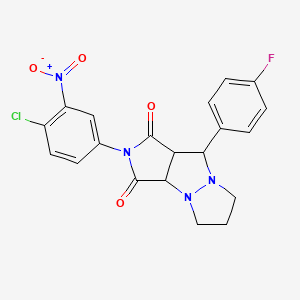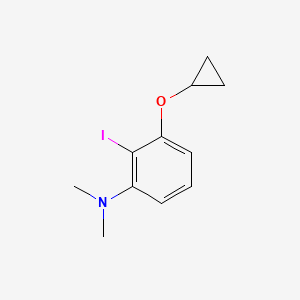![molecular formula C8H15BrOSTe B12634871 S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate CAS No. 918904-81-1](/img/structure/B12634871.png)
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate: is an organotellurium compound with the molecular formula C8H15BrOSTe . This compound is characterized by the presence of a tellurium atom bonded to a bromopropyl group and an ethanethioate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl telluride with propyl ethanethioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for This compound This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or nitric acid, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like sodium borohydride, solvents like ethanol or methanol.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized forms of the compound with higher oxidation states of tellurium.
Reduction Reactions: Reduced forms of the compound with lower oxidation states of tellurium.
Aplicaciones Científicas De Investigación
Chemistry: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate It is also used in the preparation of tellurium-based catalysts for various chemical reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and anticancer properties. Organotellurium compounds have shown promise in inhibiting the growth of cancer cells and protecting cells from oxidative stress .
Industry: In the industrial sector, This compound is used in the development of advanced materials, such as tellurium-containing polymers and coatings. These materials exhibit unique electrical and optical properties, making them suitable for applications in electronics and photonics .
Mecanismo De Acción
The mechanism of action of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate involves its interaction with cellular components, leading to various biological effects. The tellurium atom in the compound can interact with thiol groups in proteins and enzymes, altering their activity and function. This interaction can result in the inhibition of cancer cell growth and protection against oxidative damage .
Comparación Con Compuestos Similares
- S-{3-[(3-Chloropropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Iodopropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Methylpropyl)tellanyl]propyl} ethanethioate
Comparison: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs.
Propiedades
Número CAS |
918904-81-1 |
|---|---|
Fórmula molecular |
C8H15BrOSTe |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
S-[3-(3-bromopropyltellanyl)propyl] ethanethioate |
InChI |
InChI=1S/C8H15BrOSTe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3 |
Clave InChI |
VOJGFGQEYYDEMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCC[Te]CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)


![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)


